Parsaclisib

説明

This compound is an inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K) with potential antineoplastic activity. This compound inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic disease and cell lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

特性

IUPAC Name |

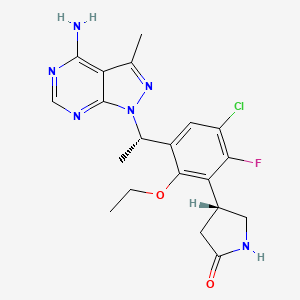

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPDJCIXJHUERQ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426698-88-5 | |

| Record name | Parsaclisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parsaclisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARSACLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Interactions of Parsaclisib

The PI3K/AKT signaling pathway is a central regulator of cellular processes, including proliferation, survival, metabolism, and immune responses. In B-cell malignancies, aberrant activation of this pathway, often driven by mutations or upstream signaling events, contributes significantly to disease pathogenesis nih.govmdpi.com. The PI3Kδ isoform is predominantly expressed in leukocytes and is particularly important for the function and survival of B cells mdpi.com. Its dysregulation is a key event in the malignant transformation of B cells, linking it directly to the development and progression of various B-cell lymphomas nih.gov.

Parsaclisib exerts its therapeutic effect by potently and selectively inhibiting PI3Kδ mdpi.comtandfonline.comresearchgate.netmedchemexpress.commedchemexpress.comnih.govashpublications.orgnih.govnih.gov. By blocking PI3Kδ activity, this compound attenuates downstream signaling, including the phosphorylation of AKT (pAKT) and other key signaling molecules, thereby inhibiting cell proliferation and survival in malignant B cells researchgate.netmedchemexpress.com. Preclinical studies have demonstrated that this compound directly blocks PI3K signaling-mediated cell proliferation in B-cell lines both in vitro and in vivo researchgate.net. Furthermore, it can indirectly influence tumor growth by modulating the tumor microenvironment, such as by reducing immunosuppression through the inhibition of regulatory T cells researchgate.net.

The compound has shown significant antitumor activity in preclinical models and clinical studies involving relapsed or refractory B-cell lymphomas, including follicular lymphoma (FL), marginal zone lymphoma (MZL), and diffuse large B-cell lymphoma (DLBCL) nih.govtandfonline.comnih.govashpublications.orgnih.govnih.govonclive.com.

This compound: Potency and Selectivity Profile

This compound has demonstrated potent inhibition of PI3Kδ, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range in biochemical assays medchemexpress.commedchemexpress.com. Its selectivity for PI3Kδ over other class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) is a key characteristic of its design.

| Target Isoform | Potency (IC50) | Selectivity (Fold over other Class I Isoforms) | Reference(s) |

| PI3Kδ | ~1 nM | ~20,000-fold | medchemexpress.commedchemexpress.com |

| PI3Kδ | ~10 nM | ≥19,000-fold | nih.gov |

| PI3Kδ | ~1 nM | >1,000-fold | researchgate.net |

Note: IC50 values can vary depending on the assay conditions (e.g., biochemical assay vs. whole blood).

Molecular Design Principles of Parsaclisib for Enhanced Selectivity and Reduced Off-target Effects

The clinical utility of early-generation PI3Kδ inhibitors has been historically limited by the occurrence of class-associated toxicities, such as hepatotoxicity, hypertension, and hyperglycemia nih.govnih.govnih.govashpublications.org. These toxicities are often attributed to off-target effects resulting from inhibition of other PI3K isoforms, particularly PI3Kα, or from conserved structural features within the inhibitors nih.govnih.gov. Recognizing these limitations, the development of Parsaclisib focused on a distinct molecular design strategy to achieve enhanced selectivity for PI3Kδ and a more favorable safety profile nih.govresearchgate.netnih.govnih.govashpublications.orgacs.org.

A key aspect of this compound's design is its unique chemical structure, which differentiates it from first-generation PI3Kδ inhibitors. Notably, it incorporates a pyrazolopyrimidine hinge-binder moiety, contrasting with the purine motif found in compounds like idelalisib and duvelisib acs.org. This structural divergence is hypothesized to be instrumental in reducing off-target interactions, thereby mitigating toxicities such as hepatotoxicity nih.govresearchgate.netacs.org. Preclinical toxicology studies have supported this, showing no observed hepatotoxicity at exposures significantly exceeding the therapeutic concentration nih.gov.

The design principles emphasized achieving a high degree of selectivity for PI3Kδ over other PI3K isoforms. This high selectivity is crucial for minimizing the inhibition of PI3Kα, which is implicated in adverse effects like hypertension and hyperglycemia nih.gov. By specifically targeting PI3Kδ, this compound aims to maximize therapeutic efficacy in B-cell malignancies while minimizing the systemic toxicities that have challenged the broader application of PI3K pathway inhibitors nih.govnih.govnih.govashpublications.org. Furthermore, this compound was developed with favorable drug-like ADME (Absorption, Distribution, Metabolism, Excretion) properties, contributing to its potential for effective oral administration and in vivo performance acs.org.

Key Molecular Design Features and Intended Benefits

| Design Feature | Description | Intended Benefit |

| Structural Differentiation | Unique molecular architecture, including a pyrazolopyrimidine hinge-binder, distinguishing it from earlier PI3Kδ inhibitors with purine motifs. | Reduced off-target effects and improved safety profile, particularly mitigating hepatotoxicity observed with first-generation inhibitors. |

| High PI3Kδ Selectivity | Achieved substantial selectivity (approximately 20,000-fold) for PI3Kδ over PI3Kα, PI3Kβ, and PI3Kγ isoforms. | Minimizes inhibition of other PI3K isoforms, thereby reducing associated class-related toxicities such as hypertension and hyperglycemia linked to PI3Kα inhibition. |

| Potent PI3Kδ Inhibition | Demonstrated potent inhibitory activity against PI3Kδ with low nanomolar IC50 values. | Ensures effective blockade of the PI3K/AKT signaling pathway critical for B-cell survival and proliferation in malignant cells. |

| Drug-like ADME Properties | Exhibited favorable pharmacokinetic characteristics suitable for oral administration. | Facilitates systemic exposure and therapeutic efficacy through a convenient oral route. |

Mentioned Compounds:

this compound (INCB050465, IBI-376)

Idelalisib

Duvelisib

Copanlisib

INCB040093 (Dezapelisib)

Preclinical Research Findings of Parsaclisib

In Vitro Studies

Inhibition of Malignant Human B-cell Proliferation (IC50 values)

Parsaclisib exhibits potent inhibitory activity against the proliferation of malignant human B-cell lines. In primary cell-based assays, this compound demonstrated mean half-maximal inhibitory concentration (IC50) values lower than 1 nM, indicating high potency in blocking B-cell proliferation. nih.govresearchgate.net Further studies have shown that this compound inhibits the proliferation of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines with IC50 values typically ranging from 2 to 10 nM. medchemexpress.commedchemexpress.commedchemexpress.cn Specifically, cell lines such as Pfeiffer, SU-DHL-5, SU-DHL-6, and WSU-NHL displayed IC50 values between 2 and 8 nM. medchemexpress.commedchemexpress.commedchemexpress.cn this compound also effectively inhibits anti-IgM-induced pAKT (Ser473) in the Ramos Burkitt's lymphoma cell line with an IC50 of 1 nM. medchemexpress.commedchemexpress.com Additionally, this compound inhibits the proliferation of primary B cells from human, dog, rat, and mouse after receptor activation, with IC50 values ranging from 0.2 to 1.7 nM. medchemexpress.commedchemexpress.com A whole-blood half-maximal inhibitory concentration (IC50) of 10 nM has also been reported. nih.gov The compound demonstrates a potent PI3Kδ inhibitory activity with an IC50 value of 1.1 ± 0.5 nM. clinicaltrials.gov

| Cell Line/Assay Type | IC50 Value (nM) | Reference(s) |

| Malignant Human B Cells (primary) | < 1 | nih.govresearchgate.net |

| MCL and DLBCL cell lines | ≤ 10 | medchemexpress.commedchemexpress.commedchemexpress.cn |

| Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL | 2-8 | medchemexpress.commedchemexpress.commedchemexpress.cn |

| Ramos Burkitt's lymphoma (pAKT) | 1 | medchemexpress.commedchemexpress.com |

| Human Primary B Cells | 0.2-1.7 | medchemexpress.commedchemexpress.com |

| Dog Primary B Cells | 0.2-1.7 | medchemexpress.commedchemexpress.com |

| Rat Primary B Cells | 0.2-1.7 | medchemexpress.commedchemexpress.com |

| Mouse Primary B Cells | 0.2-1.7 | medchemexpress.commedchemexpress.com |

| Whole Blood Assay | 10 | nih.gov |

| PI3Kδ Inhibition (specific) | 1.1 ± 0.5 | clinicaltrials.gov |

Assessment of Anti-B-cell Tumor Activity

This compound directly inhibits PI3K signaling-mediated cell proliferation in B-cell lines in vitro. nih.govresearchgate.net As a potent inhibitor of PI3Kδ, it exhibits over 1000-fold selectivity against other class 1 PI3K isozymes, underscoring its targeted mechanism of action. nih.govresearchgate.net The PI3Kδ isoform is critical for regulating B-cell growth and survival, and its aberrant activation is a key event in B-cell malignancies. clinicaltrials.gov While this compound effectively blocks PI3Kδ signaling in most B-cell lines, studies have indicated that DLBCL cell lines overexpressing MYC may be less sensitive to direct proliferation blockade. However, their proliferative activities can still be reduced through the suppression of MYC gene transcription. nih.govresearchgate.net

In Vivo Studies (Murine Models)

Syngeneic Lymphoma Models

In syngeneic lymphoma models, this compound demonstrates efficacy by indirectly controlling tumor growth. This is achieved through the reduction of immunosuppression by inhibiting regulatory T-cells (Tregs). nih.govresearchgate.net this compound has shown in vivo antitumor activity against A20 mouse lymphoma cell lines. mdpi.com Specifically, administration of this compound (10 mg/kg, oral gavage twice daily for 7-19 days) effectively inhibited tumor growth in BALB/c mice bearing A20 murine lymphoma cells. medchemexpress.commedchemexpress.commedchemexpress.cn Furthermore, this treatment led to a reduction in the percentage of Tregs (CD4+CD25+FOXP3+) within both the tumors and spleens of these models. medchemexpress.com

Xenograft Models for Diffuse Large B-cell Lymphoma (DLBCL)

This compound has demonstrated significant activity in xenograft models of DLBCL. As a single agent, this compound inhibited tumor growth in DLBCL xenograft models. nih.govsci-hub.se In studies utilizing Pfeiffer xenografts, this compound (0.1-10 mg/kg, administered orally twice daily) slowed tumor growth in a dose-dependent manner. medchemexpress.commedchemexpress.commedchemexpress.cn Additionally, a single oral dose of this compound (0.5-1 mg/kg) was shown to inhibit pAKT (Ser473) phosphorylation in Pfeiffer subcutaneous mouse xenograft models, indicating target engagement. medchemexpress.commedchemexpress.commedchemexpress.cn Research has also noted that DLBCL cell lines with MYC overexpression were less responsive to proliferation inhibition by this compound, but their growth could be attenuated by suppressing MYC gene transcription. nih.govresearchgate.net

Effects on Tumor Growth Inhibition

This compound has consistently shown efficacy in inhibiting tumor growth across various preclinical models. In DLBCL xenograft models, single-agent this compound administration led to tumor growth inhibition. nih.govsci-hub.se In syngeneic lymphoma models, this compound controls tumor growth by reducing immunosuppression via regulatory T-cell inhibition. nih.govresearchgate.net Specific studies have documented that this compound (10 mg/kg, oral gavage twice daily for 7-19 days) inhibits tumor growth in mice bearing A20 murine lymphoma cells. medchemexpress.commedchemexpress.commedchemexpress.cn Furthermore, this compound administered orally twice daily at doses ranging from 0.1 to 10 mg/kg slowed Pfeiffer xenograft tumor growth in a dose-dependent fashion. medchemexpress.commedchemexpress.commedchemexpress.cn Preclinical investigations in the PAN02 cancer model also revealed that this compound treatment increased the number of intratumoral CD8+ cells and reduced tumor volume, contributing to enhanced tumor growth control. bmj.com

Impact on Circulating Tumor Cells and Spleen Weight in Myeloproliferative Neoplasm (MPN) Models

Preclinical investigations have demonstrated that the combination of this compound with ruxolitinib can lead to significant improvements in key disease indicators within MPN models. Studies employing in vivo murine models, specifically those utilizing a JAK2V617F-expressing cell line, revealed that the combined therapeutic approach abrogated abnormal cell proliferation. Crucially, this combination therapy was associated with a reduction in circulating tumor cells (CTCs) and a decrease in spleen weight when compared to the effects of single agents nih.govresearchgate.netresearchgate.netresearchgate.net. These findings suggest a synergistic effect where targeting both the PI3K and JAK/STAT pathways concurrently can effectively combat the proliferative drive characteristic of MPNs. Further preclinical work with other PI3K inhibitors in combination with JAK inhibitors has also shown synergistic effects, leading to reduced splenomegaly and improved survival in relevant mouse models tandfonline.com.

Studies with Patient-Derived CD34+ Cells in Ex Vivo MPN Models

The efficacy of this compound has also been assessed in ex vivo models utilizing CD34+ cells isolated directly from patients with MPNs. In these experimental settings, the combination of this compound with ruxolitinib has shown promising results in inhibiting abnormal cell proliferation. Specifically, studies using ex vivo MPN models derived from patient CD34+ cells have indicated that the combined treatment abrogates abnormal cell proliferation compared to single agents nih.govresearchgate.netresearchgate.netresearchgate.net. This approach allows for the direct evaluation of therapeutic agents on the patient's own disease cells, providing insights into their potential clinical activity. Preclinical research has also established that inhibitors targeting the PI3K pathway, when used alone or in combination with JAK inhibitors, can reduce the proliferation and induce apoptosis of MPN cell lines and primary cells, including those from patients with primary myelofibrosis (PMF) tandfonline.combloodresearch.or.krnih.gov.

Data Tables:

While preclinical studies have reported qualitative findings such as the reduction of circulating tumor cells and spleen weight, specific quantitative data from these in vivo and ex vivo models that would allow for the creation of detailed comparative data tables are not explicitly detailed in the reviewed literature. The primary data available for quantitative analysis relates to clinical trial outcomes, which are outside the scope of this preclinical focus.

Therapeutic Applications and Clinical Efficacy Research

Hematologic Malignancies

Follicular Lymphoma (FL) is a common indolent non-Hodgkin lymphoma characterized by frequent relapses and a need for effective treatment options beyond initial therapies. Parsaclisib has been investigated as both a monotherapy and in combination regimens for patients with relapsed or refractory (R/R) FL.

Clinical studies have demonstrated this compound's efficacy as a monotherapy in patients with R/R Follicular Lymphoma. The phase 2 CITADEL-203 study evaluated this compound in this patient population. In the primary analysis of this study, this compound achieved significant response rates.

Table 1: this compound Monotherapy Efficacy in Relapsed/Refractory Follicular Lymphoma (R/R FL)

| Study/Cohort | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| CITADEL-203 (Daily Dosing Group) | 78% (95% CI: 68–85) nih.gov | 19% (95% CI: 12–28) nih.gov | Not specified | Not specified |

| CITADEL-203 (Overall Population) | 75.4% onclive.com | 18% onclive.com | Not specified | Not specified |

| CITADEL-203 (China, Updated) | 86.9% (95% CI: 75.8-94.2%) asco.org | 31.1% (95% CI: 19.9-43.3%) asco.org | Not reached (9.2 months-NC) asco.org | Not achieved asco.org |

| Phase 1 Study (General NHL Data) | 71% nih.gov | Not specified | Not specified | Not specified |

In the CITADEL-203 study, this compound demonstrated rapid and durable responses. Updated data from a study in China reported an ORR of 86.9% and a CRR of 31.1% in patients with R/R FL who received third-line or higher therapy asco.org. Earlier phase 1 studies also indicated encouraging clinical outcomes in R/R NHL, including FL nih.govnih.gov.

This compound has also been evaluated in combination regimens for R/R FL. The phase 1 CITADEL-102 study investigated this compound in combination with obinutuzumab and bendamustine in patients with R/R FL who had progressed on prior rituximab-containing regimens.

Table 2: this compound Combination Therapy Efficacy in Relapsed/Refractory Follicular Lymphoma (R/R FL)

| Study/Combination Regimen | Objective Response Rate (ORR) | Complete Response Rate (CR) |

| This compound + Obinutuzumab + Bendamustine (CITADEL-102) | 76.9% unibo.itnih.gov | 65.4% unibo.itnih.gov |

| This compound + Bendamustine + Obinutuzumab (CITADEL-112) | 76.9% (95% CI: 56.4-91.0) tandfonline.com | 65.4% tandfonline.com |

In the CITADEL-102 study, the combination of this compound with obinutuzumab and bendamustine demonstrated preliminary efficacy, with an ORR of 76.9% and a CR rate of 65.4% unibo.itnih.gov. Similar results were observed in the CITADEL-112 study, which evaluated this compound in combination with bendamustine plus obinutuzumab, reporting an investigator-assessed ORR of 76.9% and a CR rate of 65.4% tandfonline.com.

Marginal Zone Lymphoma (MZL) is another indolent B-cell lymphoma where this compound has been explored, primarily as a monotherapy in relapsed or refractory settings.

The phase 2 CITADEL-204 study assessed the efficacy of this compound monotherapy in patients with R/R Marginal Zone Lymphoma. The study included a cohort of Bruton's tyrosine kinase (BTK) inhibitor-naive patients.

Table 3: this compound Monotherapy Efficacy in Relapsed/Refractory Marginal Zone Lymphoma (R/R MZL)

| Study/Cohort | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| CITADEL-204 (BTK inhibitor-naive cohort) | 58.3% (95% CI: 46.1-69.8) nih.gov | 4.2% (95% CI: 0.9-11.7) nih.gov | 12.2 months nih.gov | 16.5 months nih.gov |

| CITADEL-204 (All patients in cohort 2) | 58.0% (95% CI: 47.7-67.8) ashpublications.org | 6.0% (95% CI: 2.2-12.6) ashpublications.org | Not specified | Not specified |

| Phase 1 Study (General NHL Data) | 78% nih.gov | Not specified | Not specified | Not specified |

Non-Hodgkin Lymphoma (NHL)

Mantle Cell Lymphoma (MCL)

Monotherapy Efficacy in Relapsed/Refractory (R/R) MCL

This compound has demonstrated significant clinical activity in patients with relapsed or refractory Mantle Cell Lymphoma (MCL). In a phase 2 study (CITADEL-205) involving patients who were Bruton tyrosine kinase (BTK) inhibitor-naïve, this compound monotherapy yielded promising results. For patients receiving daily this compound, the Independent Review Committee (IRC)-determined objective response rate (ORR) was 70.1% (95% CI, 58.6%-80.0%), with a complete response (CR) rate of 15.6% (95% CI, 8.3%-25.6%). The median duration of response (DOR) was 12.1 months (95% CI, 9.0-not evaluable). When considering all treated BTK inhibitor-naïve patients in the study, the ORR was 68.5% (95% CI, 58.9%-77.1%), with a CR rate of 17.6% (95% CI, 10.9%-26.1%) onclive.comnih.govnih.govmemoinoncology.comashpublications.org.

In contrast, this compound demonstrated limited clinical benefit in patients with R/R MCL who had previously received BTK inhibitor treatment. The ORR in this BTK inhibitor-experienced cohort was 30.2% (95% CI, 18.3%-44.3%) by IRC assessment, with only one patient achieving a CR onclive.com.

Diffuse Large B-cell Lymphoma (DLBCL)

Monotherapy Efficacy in Relapsed/Refractory (R/R) DLBCL

This compound monotherapy was evaluated in a phase 2 study (CITADEL-202) for patients with relapsed or refractory Diffuse Large B-cell Lymphoma (DLBCL). In the cohort of BTK inhibitor-naïve patients (Group A, n=55), the ORR was 25.5%, with 8 complete metabolic responses (CMR) and 6 partial metabolic responses (PMR). The median duration of response was 6.2 months tandfonline.comnih.govresearchgate.net. In a smaller cohort of BTK inhibitor-experienced patients (Group B, n=5), the ORR was 20.0% tandfonline.comnih.govresearchgate.net. Earlier phase 1/2 studies also indicated an ORR of 30.4% in R/R DLBCL patients tandfonline.com.

Chronic Lymphocytic Leukemia (CLL)

While specific efficacy data for this compound in Chronic Lymphocytic Leukemia (CLL) as a monotherapy is less detailed in the provided search results, PI3K inhibitors in general have shown efficacy in CLL nih.govnih.gov. One study mentions an ongoing trial evaluating the use of this compound to deepen responses to ibrutinib in relapsed CLL (NCT04685915) nih.govlarvol.comdrugbank.com.

Myeloid Malignancies

Myelofibrosis (MF)

This compound has been studied in combination with ruxolitinib for patients with Myelofibrosis (MF) who had suboptimal responses to ruxolitinib. A phase 2 study indicated that adding this compound to ruxolitinib could improve symptoms and spleen volume. In patients receiving daily-to-weekly this compound dosing, 28% achieved a ≥10% decrease in spleen volume at 12 weeks, compared to 59.5% in the all-daily dosing group. Symptom score reductions were also observed, with 14% and 18% achieving a ≥50% decrease in the daily-to-weekly group versus 28% and 32% in the all-daily group for the Myelofibrosis Symptom Assessment Form and Myeloproliferative Neoplasm Symptom Assessment Form, respectively bloodcancerstoday.comashpublications.orgnih.gov.

A phase 3 trial (LIMBER-304) evaluating this compound plus ruxolitinib in patients with MF who had an inadequate response to ruxolitinib was discontinued after an interim analysis concluded the regimen was unlikely to meet its primary endpoint of spleen reduction cancernetwork.comtargetedonc.com. However, earlier phase 2 data suggested potential benefits, with a median 15.4% reduction in spleen volume at 12 weeks and a 19.3% reduction at 24 weeks with the daily this compound regimen targetedonc.com.

Myelofibrosis (MF)

Spleen Volume Reduction (SVR) and Symptom Improvement

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, extramedullary hematopoiesis leading to splenomegaly, and debilitating symptoms. Ruxolitinib, a Janus kinase (JAK) inhibitor, is a standard treatment that effectively reduces spleen volume and alleviates symptoms. However, a significant proportion of patients experience suboptimal responses or disease progression over time, necessitating the exploration of combination therapies.

Research has investigated the addition of this compound to Ruxolitinib in patients with MF who have demonstrated a suboptimal response to Ruxolitinib monotherapy. A phase 2 study (NCT02718300) evaluated the efficacy of this combination, assessing spleen volume reduction (SVR) and symptom improvement. Patients were assigned to different dosing regimens of this compound alongside their stable Ruxolitinib dose.

The study revealed notable improvements in both spleen size and symptom burden. In a comparison of dosing schedules, the "all-daily" this compound dosing regimen demonstrated higher rates of spleen volume reduction compared to the "daily-to-weekly" regimen. Specifically, at 12 weeks, 59.5% of patients on the all-daily regimen achieved at least a 10% decrease in spleen volume, compared to 28.0% in the daily-to-weekly group. Symptom improvement, measured by the Myelofibrosis Symptom Assessment Form (MFSAF) and Myeloproliferative Neoplasms Symptom Assessment Form (MPN-SAF), also showed differential effects based on dosing. Patients receiving all-daily this compound achieved a ≥50% decrease in symptom scores at rates of 28% and 32% for MFSAF and MPN-SAF, respectively, whereas those on the daily-to-weekly regimen saw 14% and 18% improvement in these scores.

Table 1: this compound + Ruxolitinib in Suboptimal Responders (Phase 2 Study)

| Dosing Regimen | ≥10% Spleen Volume Reduction (Week 12) | ≥50% Symptom Score Decrease (Week 12) (MFSAF/MPN-SAF) |

| Daily-to-Weekly | 28.0% | 14% / 18% |

| All-Daily | 59.5% | 28% / 32% |

*Data derived from a phase 2 study evaluating this compound in combination with Ruxolitinib for patients with myelofibrosis and suboptimal response. nih.govclinicaltrials.euisrctn.comnih.govincyteclinicaltrials.comsjogrenssyndromenews.comnih.govarchivesofmedicalscience.com

Autoimmune Diseases

This compound's role as a PI3Kδ inhibitor positions it as a potential therapeutic agent for various autoimmune conditions driven by aberrant immune cell activity, particularly B-cell dysregulation.

Primary Warm Autoimmune Hemolytic Anemia (wAIHA)

Primary Warm Autoimmune Hemolytic Anemia (wAIHA) is a rare disorder where the immune system mistakenly attacks and destroys red blood cells, leading to anemia. Current treatments often involve corticosteroids, but many patients experience suboptimal responses or relapse.

Clinical research has explored this compound's efficacy in patients with AIHA, including wAIHA. A phase 2, open-label, multicenter study enrolled patients with wAIHA, cold agglutinin disease, or mixed-type AIHA. Among the 25 enrolled patients, 16 (64%) achieved a partial or complete hemoglobin response by weeks 6-12. Notably, the response rate was higher in the subgroup of patients with warm AIHA, reaching 75.0%, compared to 44.4% in other AIHA types. Responses were observed as early as week 1 and were sustained during the extension period. Furthermore, clinically meaningful improvements in fatigue, as measured by the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores, were observed at weeks 6 and 12. A phase 3 study (PATHWAY, NCT05073458) is currently underway to further evaluate this compound's efficacy and safety in primary wAIHA.

Table 2: this compound Efficacy in Primary Warm Autoimmune Hemolytic Anemia (wAIHA)

| Patient Group | Response Rate (Partial/Complete Hgb Response) | Fatigue Score Improvement (FACIT-F) |

| All Enrolled Patients (Phase 2) | 64% (16/25) | Clinically meaningful improvements |

| Warm AIHA Subgroup (Phase 2) | 75.0% | N/A |

*Data derived from a phase 2 study of this compound in patients with AIHA. nih.govnih.govfrontiersin.orgehaweb.orgnih.gov

Primary Sjögren's Syndrome (SS)

Primary Sjögren's Syndrome (SS) is a chronic systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, particularly salivary and lacrimal glands, leading to dryness, and often systemic manifestations. B-cell hyperactivation plays a critical role in SS pathogenesis.

Preclinical studies have provided a rationale for targeting the PI3Kδ pathway in SS. Research using mouse models of SS has demonstrated that this compound can ameliorate salivary gland inflammation and reduce circulating autoantibody levels. These studies suggest that inhibition of PI3Kδ activity can modulate immune cell function and reduce disease pathology in SS. This compound is currently being evaluated in clinical studies for its efficacy in Sjögren's syndrome.

Pharmacodynamics and Biomarker Research

Cellular and Molecular Effects in Clinical Settings

In clinical studies, Parsaclisib has demonstrated clear on-target activity by modulating the PI3K/AKT signaling pathway. nih.gov Its mechanism involves blocking the PI3Kδ enzyme, which in turn attenuates downstream signaling, a key driver for the proliferation and survival of malignant B-cells. nih.govmycancergenome.org

The cellular effects of this compound extend beyond direct anti-tumor activity. Preclinical models have shown that it can indirectly control tumor growth by reducing immunosuppression within the tumor microenvironment through the inhibition of regulatory T-cells (Tregs). nih.govresearchgate.net

Clinical trial data across various hematologic malignancies have substantiated these cellular and molecular actions, translating them into observable clinical benefits. For instance, in a phase 2 study involving patients with myelofibrosis who had a suboptimal response to ruxolitinib, the addition of this compound led to significant reductions in spleen volume and improvements in symptom scores. onclive.com Patients receiving an all-daily dosing regimen showed a 59.5% rate of achieving at least a 10% decrease in spleen volume by week 12. onclive.com

In the context of B-cell lymphomas, this compound has demonstrated notable clinical activity. The CITADEL (A Study of INCB050465 in Participants With B-Cell Malignancies) series of trials has evaluated its efficacy in several subtypes.

| Malignancy | Trial | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) |

|---|---|---|---|---|

| Follicular Lymphoma (FL) | CITADEL-203 (Daily Dosing) | 77.7% nih.govonclive.com | 19.4% nih.gov | 14.7 months nih.govonclive.com |

| Marginal Zone Lymphoma (MZL) | CITADEL-204 (Daily Dosing) | 58.3% ashpublications.orgcancernetwork.com | 4.2% ashpublications.org | 12.2 months ashpublications.orgcancernetwork.com |

| Mantle Cell Lymphoma (MCL) (BTK-naïve, Daily Dosing) | CITADEL-205 | 70.1% onclive.com | 15.6% onclive.com | 12.1 months onclive.com |

Biomarkers of Response and Resistance

The identification of biomarkers to predict response or resistance to this compound is an area of active investigation, with several key findings emerging from preclinical and clinical studies.

Pharmacodynamic Biomarkers: Exploratory analyses in clinical trials have focused on identifying pharmacodynamic biomarkers that confirm the drug's effect on its target. A phase 1b study in Japanese patients with B-cell lymphomas analyzed plasma proteins before and during treatment. nih.gov This analysis identified a set of 23 proteins that were significantly altered following this compound administration. nih.gov Among these were proteins involved in lymphocyte activation and immune response, such as CXCL13, CCL17, and IL-10, which have been previously reported as biomarkers for PI3Kδ inhibitors. nih.gov These findings confirm the biological activity of this compound in patients. nih.gov The CITADEL-203 and CITADEL-204 studies also included exploratory endpoints to profile blood biomarkers associated with response and resistance. unimi.itnih.govashpublications.org

Biomarkers of Resistance: Understanding mechanisms of resistance is crucial for optimizing therapy.

MYC Overexpression: Preclinical research in diffuse large B-cell lymphoma (DLBCL) cell lines identified that overexpression of the MYC oncogene rendered cells insensitive to the anti-proliferative effects of this compound. nih.govresearchgate.netscispace.com This suggests that MYC overexpression may be a potential mechanism of resistance and could be a useful biomarker for patient selection in future DLBCL trials. nih.govresearchgate.net

Prior BTK Inhibitor Treatment: Clinical data from the CITADEL-205 trial in mantle cell lymphoma (MCL) showed that patients who had previously been treated with a Bruton's tyrosine kinase (BTK) inhibitor, such as ibrutinib, had limited clinical benefit from this compound. onclive.com The ORR in the BTK inhibitor-experienced cohort was 30.2%, compared to 68.5% in BTK inhibitor-naïve patients. onclive.com This suggests that prior treatment with a BTK inhibitor may be a negative predictive marker for response to this compound in this patient population. onclive.com

Correlation of PI3K Pathway Modulation with Clinical Outcomes

A central hypothesis in targeted therapy is that the degree of pathway inhibition correlates with clinical efficacy. For this compound, this involves assessing how modulation of the PI3K/AKT pathway relates to patient outcomes.

A phase 1/2 study (CITADEL-101) included an exploratory endpoint to investigate the pharmacodynamic relationship between PI3Kδ inhibition, measured by an ex vivo phosphorylated AKT (pAKT) assay, and clinical response. nih.gov While the principle is to link target engagement with efficacy, specific quantitative data from this clinical study are not detailed in published literature. Preclinical studies did utilize pAKT levels as a pharmacodynamic marker to confirm PI3K pathway inhibition in vivo. researchgate.net

Pharmacokinetic modeling has also played a role in optimizing dosing schedules to maintain target inhibition while managing side effects. In the CITADEL-204 study, pharmacokinetic modeling indicated that a lower continuous daily dose could maintain consistent inhibition of AKT. unimi.it This was hypothesized to offer better clinical efficacy while reducing the frequency and severity of certain adverse events. unimi.it The observation of similar ORRs between a daily-to-weekly dosing group (57.1%) and a continuous daily dosing group (58.3%) in patients with MZL may suggest that intermittent pathway inhibition does not compromise efficacy, though the study was not designed for direct comparison. unimi.it However, direct evidence from clinical trials showing a dose-dependent correlation between the reduction of downstream markers like pAKT and the depth or duration of clinical response remains an area for further research.

Clinical Trial Methodologies and Research Design

Phase 1/2 Studies (e.g., CITADEL-101)

The CITADEL-101 study (NCT02018861) was a foundational Phase 1/2, open-label, dose-escalation and dose-expansion trial designed to evaluate the safety, tolerability, preliminary efficacy, pharmacokinetics (PK), and pharmacodynamics of parsaclisib in patients with previously treated B-cell malignancies nih.govdrugpatentwatch.comnih.govresearchgate.net. This study established the initial understanding of this compound's profile.

CITADEL-101 employed a dose-escalation design, typically following a 3+3 schema, to identify the maximum tolerated dose (MTD) or a pharmacologically active dose nih.govdrugpatentwatch.comnih.gov. Patients received this compound at doses ranging from 5 mg to 45 mg once daily. Dose expansion cohorts were then established at selected doses, such as 20 mg and 30 mg once daily, to further explore its efficacy and safety nih.govnih.gov. An intermittent dosing schedule (e.g., 20 mg daily for 9 weeks, then weekly) was also explored within this study to potentially improve tolerability nih.govnih.govresearchgate.nettandfonline.com.

The CITADEL-101 study investigated this compound in two primary settings: as monotherapy and in combination with other agents nih.govdrugpatentwatch.comnih.govresearchgate.net.

Monotherapy: this compound was administered alone to assess its intrinsic activity and tolerability across various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) nih.govnih.govresearchgate.net.

Combination Therapy: this compound was also evaluated in combination with itacitinib (a JAK1 inhibitor) and with R-ICE chemotherapy (rituximab, ifosfamide, carboplatin, and etoposide) nih.govdrugpatentwatch.comnih.gov. Additionally, later studies, like CITADEL-112, explored this compound in combination with rituximab, rituximab plus bendamustine, or ibrutinib in patients with previously treated B-cell lymphoma tandfonline.com. A phase 1/1b trial also investigated this compound in combination with R-CHOP or Pola-R-CHP for newly diagnosed high-risk DLBCL ashpublications.org.

Dose Escalation and Expansion Cohorts

Phase 2 Studies (e.g., CITADEL-202, -203, -204, -205)

Following the Phase 1/2 investigations, several Phase 2 studies were conducted to further evaluate this compound's efficacy in specific B-cell lymphoma subtypes. These studies generally employed open-label, multicenter designs.

The Phase 2 studies, including CITADEL-202 (DLBCL), CITADEL-203 (FL), CITADEL-204 (MZL), and CITADEL-205 (MCL), were predominantly designed as open-label, multicenter trials ashpublications.orglymphomahub.comnih.govtandfonline.comtargetedonc.comashpublications.orgmycancergenome.orgashpublications.orgtandfonline.comresearchgate.netnih.govnih.govresearchgate.netnih.govonclive.comcancernetwork.comasco.org. This design allowed for the continuous assessment of efficacy and safety across various clinical sites and patient populations, facilitating robust data collection. For example, CITADEL-204 evaluated this compound in patients with relapsed or refractory (R/R) marginal zone lymphoma (MZL), stratifying patients into cohorts based on prior Bruton tyrosine kinase (BTK) inhibitor treatment ashpublications.orgnih.govnih.gov. Similarly, CITADEL-203 focused on R/R follicular lymphoma (FL) lymphomahub.comnih.govresearchgate.netonclive.com, CITADEL-202 on R/R diffuse large B-cell lymphoma (DLBCL) tandfonline.comtandfonline.comresearchgate.netnih.gov, and CITADEL-205 on R/R mantle cell lymphoma (MCL) lymphomahub.comtargetedonc.comashpublications.orgmycancergenome.org.

The primary efficacy endpoint across most of these Phase 2 studies was the Objective Response Rate (ORR) , defined as the proportion of patients achieving a complete response (CR) or partial response (PR) lymphomahub.comnih.govtandfonline.comashpublications.orgtandfonline.comnih.govnih.govresearchgate.netnih.govasco.orgcancernetwork.com. Secondary endpoints commonly included:

Duration of Response (DOR): The length of time from the first documented response to disease progression or death ashpublications.orglymphomahub.comtandfonline.comnih.govnih.govnih.govonclive.comcancernetwork.comasco.orgonclive.comcancernetwork.com.

Progression-Free Survival (PFS): The time from randomization or treatment initiation to disease progression or death from any cause ashpublications.orglymphomahub.comtandfonline.comnih.govnih.govnih.govonclive.comcancernetwork.comasco.orgonclive.comcancernetwork.com.

Complete Response (CR) Rate: The proportion of patients achieving a complete disappearance of all signs of cancer lymphomahub.comtandfonline.comashpublications.orgnih.govnih.govresearchgate.netasco.orgonclive.comcancernetwork.com.

Time to Response (TTR): The time it takes for a patient to achieve their best response asco.orgonclive.comcancernetwork.com.

For instance, in the CITADEL-203 study for FL, the daily dosing group (DG) achieved an ORR of 77.7% with a median DOR of 14.7 months and a median PFS of 15.8 months nih.gov. In CITADEL-204 for MZL, the DG showed an ORR of 58.3%, a median DOR of 12.2 months, and a median PFS of 16.5 months ashpublications.orgnih.govcancernetwork.com. CITADEL-202, evaluating this compound in DLBCL, reported an ORR of 25.5% and a median DOR of 6.2 months in interim analysis, though the study ultimately did not meet its primary endpoint due to futility boundary crossing in one group tandfonline.comtandfonline.comnih.gov. CITADEL-205 assessed this compound in MCL, with preliminary results showing activity in patients naive to BTK inhibitors targetedonc.comashpublications.orgmycancergenome.org.

Patients were stratified based on disease subtype, prior treatment history, and performance status. Key enrollment criteria typically included:

Histological Confirmation: Pathologically confirmed diagnosis of the specific B-cell lymphoma (e.g., FL, MZL, MCL, DLBCL) ashpublications.orglymphomahub.comnih.govtandfonline.comtargetedonc.comashpublications.orgmycancergenome.orgashpublications.orgtandfonline.comresearchgate.netnih.govnih.govresearchgate.netnih.govasco.org.

Relapsed or Refractory Disease: Patients must have had disease that relapsed after or was refractory to prior standard therapies ashpublications.orglymphomahub.comnih.govtandfonline.comtargetedonc.comashpublications.orgmycancergenome.orgashpublications.orgtandfonline.comresearchgate.netnih.govnih.govresearchgate.netnih.govasco.org.

Prior Treatment History: Specific requirements often included a minimum number of prior systemic therapies (e.g., at least two for FL in CITADEL-203) and sometimes exclusion or stratification based on prior treatment with BTK inhibitors (e.g., ibrutinib) ashpublications.orglymphomahub.comnih.govtandfonline.comtargetedonc.comashpublications.orgmycancergenome.orgashpublications.orgtandfonline.comresearchgate.netnih.govnih.govresearchgate.netnih.govonclive.com.

Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2 was a common criterion lymphomahub.comnih.govtargetedonc.comashpublications.orgashpublications.org.

Ineligibility for Stem Cell Transplant: For some studies, patients ineligible for hematopoietic stem cell transplantation were enrolled lymphomahub.comnih.govresearchgate.netasco.org.

Prophylaxis: Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was often a requirement ashpublications.orgnih.govtargetedonc.comashpublications.orgashpublications.orgnih.govasco.org.

The design of these studies, including the specific endpoints and patient selection criteria, aimed to provide a comprehensive understanding of this compound's potential as a therapeutic agent in relapsed or refractory B-cell lymphomas.

Interim Futility Analyses

Interim futility analyses are a crucial component of clinical trial design, allowing for early assessment of a study's likelihood of success. In trials involving this compound, these analyses are strategically implemented to determine if a study is unlikely to meet its primary endpoint, thereby conserving resources. For instance, in the CITADEL-204 study evaluating this compound in relapsed or refractory marginal zone lymphoma (MZL), a planned interim futility analysis was conducted after the first 30 patients in cohort 2 were treated and evaluated ashpublications.orgunimi.it. If the objective response rate (ORR) in this cohort fell below a predefined threshold (e.g., ≤10 responders), the study would be terminated for futility. In CITADEL-202, assessing this compound in diffuse large B-cell lymphoma (DLBCL), a similar futility analysis was planned for the first 40 patients in Group A; if ≤13 patients responded, the group would be terminated researchgate.nettandfonline.com. These analyses help ensure that trials proceed only if there is a reasonable probability of demonstrating efficacy. Similarly, a futility analysis was planned in a Japanese study for relapsed or refractory follicular lymphoma (FL) if ≤7 of the first 20 participants responded clinicaltrials.gov.

Phase 3 Studies

This compound has been investigated in Phase 3 clinical trials to confirm its efficacy and safety in specific patient populations. Notable examples include the PATHWAY study for warm autoimmune hemolytic anemia (wAIHA) and the LIMBER-313 study for myelofibrosis (MF).

Randomized, Double-Blind, Placebo-Controlled Designs

PATHWAY Study (wAIHA): The PATHWAY study (NCT05073458) is a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate this compound in patients with primary warm autoimmune hemolytic anemia (wAIHA) ehaweb.orgnih.govisrctn.comclinicaltrials.gov. Approximately 100 patients are enrolled, requiring a diagnosis of wAIHA with specific hemoglobin levels and fatigue scores, and who are inadequately controlled by, intolerant to, or have contraindications to other therapies. The primary efficacy endpoint is the proportion of patients achieving a durable hemoglobin response, defined as a hemoglobin level of ≥10 g/dL with at least a 2-g/dL increase from baseline, sustained across multiple visits during the 24-week double-blind treatment period. This design allows for a direct comparison of this compound's efficacy against a placebo in a well-defined patient population.

LIMBER-313 Study (MF): The LIMBER-313 study (NCT04551066) is a Phase 3, randomized, double-blind, placebo-controlled trial investigating this compound in combination with Ruxolitinib for patients with intermediate or high DIPSS risk myelofibrosis (MF) who have not received prior therapy with a JAK inhibitor or PI3K inhibitor onclive.comprimeinc.orggeorgiacancerinfo.orgashpublications.org. The study randomizes patients to receive either this compound plus Ruxolitinib or Ruxolitinib plus placebo. Stratification is based on platelet count and DIPSS risk category. The primary endpoint typically focuses on spleen volume reduction (SVR) at 24 weeks, such as achieving ≥35% SVR (SVR35) ashpublications.org. This trial aims to establish the benefit of adding this compound to Ruxolitinib as a first-line treatment.

Comparisons of Combination Therapies to Standard of Care

The LIMBER-313 study directly addresses the comparison of combination therapies to standard of care by evaluating this compound plus Ruxolitinib against Ruxolitinib plus placebo in the frontline setting for MF onclive.comprimeinc.orggeorgiacancerinfo.orgashpublications.org. This design allows for the assessment of whether the addition of this compound to Ruxolitinib offers a significant benefit over Ruxolitinib alone as the initial treatment strategy for patients with intermediate or high-risk MF. The PATHWAY study, however, focuses on this compound monotherapy compared to placebo for wAIHA, rather than a combination therapy comparison.

Combination Therapy Research Designs

This compound has been explored in combination with other targeted agents and standard therapies to enhance therapeutic outcomes.

This compound with Ruxolitinib

Research has extensively investigated the combination of this compound with Ruxolitinib, primarily in myelofibrosis (MF). Phase 2 studies, such as NCT02718300, evaluated this compound as an add-on therapy for patients with MF who had a suboptimal response to Ruxolitinib incyte.commpn-hub.comecancer.orgnih.gov. These studies employed various dosing schedules to identify optimal treatment regimens. Key findings demonstrated that the addition of this compound to Ruxolitinib resulted in additional spleen volume reduction and improvement in symptom burden. For example, in one Phase 2 study, patients receiving an all-daily this compound dosing schedule showed greater spleen volume reduction at 12 and 24 weeks compared to those on a daily-to-weekly schedule incyte.com. The LIMBER-313 Phase 3 trial further builds on these findings by evaluating this combination in the frontline setting for JAKi-naïve MF patients onclive.comprimeinc.orggeorgiacancerinfo.orgashpublications.org.

This compound with Rituximab

Combinations of this compound with Rituximab have been studied in B-cell lymphomas. The Phase 1 study CITADEL-112 (NCT03424122) assessed this compound in combination with Rituximab (RIT), RIT plus Bendamustine (BEN), or Ibrutinib (IBR) in patients with relapsed or refractory (R/R) B-cell lymphomas ashpublications.orgnih.govtandfonline.comtandfonline.com. This study utilized a 3+3 design to identify the maximum tolerated dose of this compound within each regimen. Preliminary efficacy data showed promising objective response rates (ORRs) for these combinations. For instance, the combination of this compound with Rituximab demonstrated an ORR of 81.3% ashpublications.orgtandfonline.com. Additionally, the REPLY study (NCT05073250) is a Phase 2 trial investigating this compound and Rituximab as frontline therapy for patients with previously untreated indolent B-cell lymphomas like follicular lymphoma (FL) and marginal zone lymphoma (MZL) researchgate.net. This study employs a response-adapted design, with patients achieving a complete response (CR) after initial cycles discontinuing therapy, while partial responders (PR) continue treatment.

This compound with Bendamustine + Rituximab

The CITADEL-112 study, a Phase 1, open-label, dose-finding trial, investigated the safety and efficacy of this compound in combination with standard of care (SOC) therapies in patients with relapsed or refractory (R/R) B-cell lymphomas. This study included a cohort (Treatment B) that combined this compound with Bendamustine and Rituximab. Eligible patients had histologically confirmed B-cell lymphomas (including DLBCL, FL, MCL, or MZL), were R/R to at least one prior systemic therapy (or two for FL), and were ineligible for stem cell transplantation. This compound was administered at 20 mg once daily (QD) for 8 weeks, followed by 20 mg once weekly (QW). Bendamustine and Rituximab were administered according to standard protocols within this combination arm.

Table 1: Efficacy Outcomes for this compound Combinations in B-Cell Lymphomas (CITADEL-112 Study)

| Treatment Arm | N | Objective Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |

| This compound + Rituximab (Treatment A) | 16 | 81.3% | 18.8% | 5.2 months |

| This compound + Bendamustine + Rituximab (B) | 18 | 55.6% | 33.3% | Not Reached |

| This compound + Ibrutinib (Treatment C) | 16 | 50.0% | 12.5% | 13.4 months |

Source: tandfonline.com, nih.gov, ashpublications.org, researchgate.net

This compound with Ibrutinib

The CITADEL-112 study also included a cohort (Treatment C) that evaluated this compound in combination with Ibrutinib in patients with R/R B-cell lymphomas. The research design and patient eligibility criteria were consistent with those described for Treatment B. The findings indicated an Objective Response Rate (ORR) of 50.0% in this combination arm, with a Complete Response (CR) rate of 12.5% and a median Duration of Response (DOR) of 13.4 months. tandfonline.comnih.govashpublications.orgresearchgate.net

This compound with Romidepsin

A Phase I study (NCT04774068) was conducted to evaluate the safety and efficacy of this compound in combination with Romidepsin in patients with relapsed and refractory T-cell lymphomas. This trial aimed to determine an appropriate this compound dose level when combined with Romidepsin, a histone deacetylase (HDAC) inhibitor, for treating T-cell malignancies. The rationale for this combination stems from Romidepsin's mechanism of blocking HDAC enzymes to halt cancer cell division and this compound's inhibition of the PI3K pathway, which promotes cancer cell proliferation. Preliminary data from related studies combining PI3K inhibitors with HDAC inhibitors in T-cell lymphomas have shown promising response rates, suggesting potential synergistic benefits. patsnap.comcancer.gov

This compound with Polatuzumab Vedotin + R-CHP

A Phase 1/1b trial investigated this compound, both alone and in combination with Polatuzumab Vedotin (Pola), alongside standard immunochemotherapy (R-CHOP) for newly diagnosed, high-risk Diffuse Large B-cell Lymphoma (DLBCL). A specific safety lead-in cohort explored the combination of this compound with Polatuzumab Vedotin plus R-CHP (Rituximab, Cyclophosphamide, Doxorubicin, and Prednisone). In this cohort, an impressive ORR of 100% and a CR rate of 100% were observed among the evaluable patients, with a median follow-up of 15.6 months. ashpublications.org

Table 2: Efficacy Outcomes for this compound + Polatuzumab Vedotin + R-CHP in DLBCL (Phase 1/1b Trial)

| Treatment Arm | N | Objective Response Rate (ORR) | Complete Response (CR) |

| This compound + Polatuzumab Vedotin + R-CHP | 7* | 100% | 100% |

Patient-Reported Outcomes (PROs) and Quality of Life Assessments

Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) recognize the importance of PROs in drug development, providing guidance to ensure their methodologically sound use, analysis, and interpretation. Initiatives like SISAQOL-IMI aim to standardize PRO data collection and reporting across cancer clinical trials to enhance comparability and inform clinical decision-making. mdpi.comeortc.org

While the clinical trials investigating this compound combinations have reported significant findings related to efficacy endpoints such as objective response rates and duration of response, the specific details regarding patient-reported outcomes and quality of life assessments for these particular this compound combinations were not extensively detailed in the provided search results. Further analysis of comprehensive trial data would be necessary to report on these crucial patient-centric endpoints.

Adverse Event Profiles and Management Strategies

Serious Adverse Events (SAEs)

Clinical trials investigating Parsaclisib have identified several serious adverse events (SAEs) that require careful monitoring and management.

Sepsis

Sepsis has been reported as a serious adverse event in clinical studies involving this compound. In one phase 1/2 study, sepsis was identified as an SAE in 3 patients (4% of participants) nih.govnih.gov. In another context, a fatal adverse event was attributed to sepsis in combination with leukocytosis, acute myelomonocytic leukemia, and acute kidney injury lymphomahub.com. Additionally, a fatal event was reported as respiratory failure and sepsis nih.gov. Aspartate and alanine transaminase elevations, when occurring before treatment discontinuation, were grade 1, with one instance of grade 3 elevation noted as secondary to sepsis nih.gov.

Hypotension

Hypotension has also been documented as a serious adverse event. In a phase 1/2 study, hypotension was reported in 3 patients (4% of participants) nih.govnih.gov. In a separate multi-arm phase I study, a combination arm involving other agents experienced dose-limiting toxicities, including grade 4 hypotension accompanied by grade 3 rash and fevers amegroups.org.

Differential Toxicity Profile Compared to First-Generation PI3Kδ Inhibitors

This compound represents a distinct structural class of PI3Kδ inhibitors compared to earlier agents. This structural difference is associated with a potentially improved safety profile, particularly concerning hepatotoxicity.

Reduced Hepatotoxicity Profile

The clinical use of first-generation PI3Kδ inhibitors has been notably hampered by hepatotoxicity, often necessitating dose modifications or treatment discontinuation nih.govnih.govresearchgate.netguidetopharmacology.orgguidetopharmacology.orgaacrjournals.org. This compound's molecular structure differs fundamentally from these earlier compounds, featuring a monocyclic scaffold with a pyrazolopyrimidine substituent, unlike the bicyclic scaffold with a purine substituent found in first-generation inhibitors nih.govguidetopharmacology.org. This distinct structure is believed to mitigate off-target effects, leading to reduced hepatotoxicity nih.govnih.govresearchgate.netguidetopharmacology.orgguidetopharmacology.orgaacrjournals.org. Preclinical toxicology studies with this compound demonstrated no hepatotoxicity at exposures exceeding the IC90 by more than 10-fold nih.gov. Clinical data has corroborated these findings, showing encouraging anti-B-cell tumor activity and a reduced incidence of hepatotoxicity nih.govresearchgate.net. Notably, this compound has not been associated with clinically significant transaminase elevations nih.gov. In instances where aspartate and alanine transaminase elevations occurred prior to treatment discontinuation, they were generally grade 1, with a single grade 3 event reported, which was secondary to sepsis nih.gov.

Adverse Event Management: Dose Interruptions, Reductions, and Discontinuations

Adverse events encountered during this compound treatment can necessitate adjustments to the treatment regimen, including dose interruptions, reductions, or complete discontinuation. The frequency of these management strategies varies across different studies and patient populations.

| Management Strategy | Percentage of Patients | Study Reference(s) |

| Dose Interruption | 47.2% | lymphomahub.com |

| Dose Reduction | 8.3% | lymphomahub.com |

| Treatment Discontinuation | 25.0% | lymphomahub.com |

| Dose Interruption | 46.8% | lymphomahub.com |

| Dose Reduction | 17.5% | lymphomahub.com |

| Treatment Discontinuation | 23.8% | lymphomahub.com |

| Dose Interruption | 56.0% | nih.govashpublications.org |

| Dose Reduction | 16.0% | nih.govashpublications.org |

| Treatment Discontinuation | 29.0% | nih.govashpublications.org |

| Dose Interruption | 33% | researchgate.netnih.gov |

| Treatment Discontinuation | 25% | researchgate.netnih.gov |

These figures highlight the proactive approach taken in managing treatment-emergent adverse events (TEAEs) to maintain patient safety and tolerability.

Immunosuppression and Associated Inflammatory Complications/Infections

This compound, by targeting PI3Kδ, can affect immune system function. Preclinical data suggests that immunosuppression and associated inflammatory complications or infections are primary potential risks of its administration clinicaltrials.gov. PI3Kδ plays a critical role in the normal function of T and B cells nih.gov. Consequently, inhibitors of this pathway, including first-generation agents like Idelalisib, have been linked to immune-related complications, such as opportunistic infections like Pneumocystis jirovecii pneumonia (PJP) and cytomegalovirus (CMV) reactivation nih.gov.

While specific details regarding this compound-related infections are not extensively detailed in all provided snippets, the potential for immunosuppression is acknowledged clinicaltrials.gov. One study indicated that PJP prophylaxis was required for participants asco.org. In another study, infections and infestations as a System Organ Class occurred in 15% of patients, with pneumonia reported in 3% nih.gov. Fatal adverse events, though often unrelated to the study drug, have included respiratory failure and sepsis nih.gov, or Stevens-Johnson syndrome lymphomahub.com. The document clinicaltrials.gov explicitly notes that "this compound has effects on the immune system and serious infection events have occurred in... PJP infection and CMV."

Future Research Directions and Translational Studies

Identification of Predictive Markers for Parsaclisib Response

Research is ongoing to identify biomarkers that can predict patient response to this compound. Understanding the molecular underpinnings of sensitivity and resistance is crucial for patient selection and optimizing treatment strategies. Preclinical studies have suggested that MYC overexpression may be a resistance mechanism in diffuse large B-cell lymphoma (DLBCL) cells, indicating that patients with DLBCL and MYC overexpression might benefit from PI3Kδ inhibitor treatment in future trials researchgate.net. Further translational studies are needed to validate these findings and explore other potential predictive markers, such as specific PI3K pathway alterations or other genetic signatures, that could guide the use of this compound.

Further Exploration of Combination Therapies

This compound is being investigated in combination with various therapeutic agents to enhance its efficacy and overcome potential resistance. In newly diagnosed high-risk DLBCL, the combination of this compound with R-CHOP (rituximab, cyclophosphamide, doxorubicin hydrochloride, vincristine sulfate, and prednisone) has shown promising preliminary results, with high objective response rates (ORR) and complete response (CR) rates, supporting further investigation in this setting ashpublications.orgmycancergenome.org. Studies are also exploring this compound in combination with other targeted therapies, such as JAK inhibitors like ruxolitinib, for myelofibrosis, showing improvements in spleen volume reduction and symptom burden beyond ruxolitinib alone clevelandclinic.orgmpn-hub.com. Combinations with immunotherapies like pembrolizumab are also under investigation for advanced solid tumors aacrjournals.org. Furthermore, phase 1 studies are evaluating this compound in combination with rituximab, rituximab plus bendamustine, or ibrutinib in patients with relapsed or refractory B-cell lymphomas, demonstrating promising efficacy and manageable tolerability ashpublications.orgtandfonline.com.

Investigation of this compound in Other Malignancies and Autoimmune Conditions

While this compound has shown efficacy in B-cell malignancies, research is also exploring its potential in other conditions. Studies have investigated this compound for autoimmune hemolytic anemia (AIHA), with preliminary results showing responses in a significant proportion of patients, leading to ongoing phase 3 trials researchgate.net. The PI3Kδ isoform is critical for B-cell function and is implicated in autoimmune diseases, suggesting a potential therapeutic role for PI3Kδ inhibitors like this compound in conditions such as lupus and rheumatoid arthritis, although specific clinical investigations for this compound in these autoimmune diseases are still emerging onclive.comfrontiersin.orgalpco.comfrontiersin.orgcancerconnect.com.

Long-Term Efficacy and Safety Studies

Long-term efficacy data from clinical trials are crucial for understanding the sustained benefit of this compound. In relapsed or refractory marginal zone lymphoma (MZL), this compound demonstrated a median duration of response (DOR) of 12.2 months and a median progression-free survival (PFS) of 16.5 months cancernetwork.comashpublications.org. For relapsed/refractory follicular lymphoma (FL), median DOR was 14.7 months and median PFS was 15.8 months onclive.comresearchgate.net. In mantle cell lymphoma (MCL), median DOR was 13.7 months and median PFS was 11.99 months ashpublications.org. Ongoing studies aim to further characterize the long-term efficacy and tolerability profile of this compound across its investigated indications.

Understanding and Mitigating Resistance Development

Understanding the mechanisms by which cancer cells develop resistance to this compound is a critical area of research. Preclinical data suggest that MYC overexpression can be a resistance mechanism in DLBCL cells, guiding further translational studies for patient selection researchgate.netnih.gov. In general, resistance to PI3K inhibitors can arise from adaptive responses and pathway reactivation through compensatory mechanisms mdpi.com. Strategies to overcome such resistance are being explored, including combination therapies targeting alternative pathways, such as combining PI3K inhibitors with mTOR inhibitors or CDK4/6 inhibitors in head and neck squamous cell carcinoma models aacrjournals.org. Epigenetic reprogramming leading to cytokine secretion has also been identified as a mechanism of resistance in marginal zone lymphoma, which may be overcome by targeting the IL-6/PDGFRA axis haematologica.org.

Comparative Effectiveness Research with Other Targeted Agents

Comparative effectiveness research is essential to position this compound within the broader landscape of PI3K inhibitors and other targeted agents. This compound's efficacy in relapsed/refractory MZL, with an objective response rate (ORR) of 58.3% and median PFS of 16.5 months, is comparable to other PI3K inhibitors like idelalisib (ORR, 57%) and duvelisib (ORR, 39%) cancernetwork.comnih.gov. Further head-to-head studies or meta-analyses would be valuable to directly compare the efficacy and tolerability profiles of this compound against other PI3K inhibitors and targeted therapies in specific B-cell malignancies and other potential indications.

Q & A

Q. What is the mechanistic basis of parsaclisib’s selectivity for PI3Kδ, and how does this influence its efficacy in B-cell malignancies compared to earlier-generation inhibitors?

this compound is a highly selective PI3Kδ inhibitor that blocks proliferative signaling in malignant B cells while reducing immunosuppression in the tumor microenvironment (TME). Unlike first-generation PI3Kδ inhibitors, it demonstrates reduced hepatotoxicity due to structural optimizations that minimize off-target effects . Preclinical studies show complete PI3Kδ pathway inhibition at a 20-mg daily dose, contrasting with higher doses required for less selective agents (e.g., umbralisib at 800 mg/day) . Researchers should validate selectivity via in vitro kinase assays and compare toxicity profiles in murine models using liver enzyme biomarkers (e.g., ALT/AST levels) .

Q. Which preclinical models are most relevant for studying this compound’s antitumor activity, and what endpoints should be prioritized?

The A20 murine lymphoma model is widely used to assess this compound’s efficacy, with key endpoints including tumor volume reduction, splenic T-cell subset analysis (e.g., CD4+/CD8+ ratios), and Treg (CD4+CD25+FOXP3+) suppression . In vitro studies often employ DLBCL cell lines (e.g., SU-DHL-4) to evaluate IC50 values and apoptotic markers (e.g., caspase-3 activation). Researchers should incorporate flow cytometry for immune cell profiling and RNA sequencing to identify PI3Kδ-dependent transcriptional changes .

Q. Table 1: Key Preclinical Findings for this compound

Advanced Research Questions

Q. How does this compound modulate the tumor microenvironment, particularly in altering effector memory T cells (TEM) and regulatory T cells (Tregs)?

this compound reduces immunosuppressive Tregs in tumors and spleens while increasing the CD4+/CD8+ T-cell-to-Treg ratio, suggesting a dual mechanism: direct B-cell targeting and immunomodulation . However, its effect on memory T-cell subsets is context-dependent: in spleens, it increases effector memory (CD44highCD62Llow) and decreases central memory (CD44highCD62Lhigh) T cells, but this trend is absent in tumor-infiltrating lymphocytes . Researchers should design experiments with longitudinal immune monitoring and single-cell RNA-seq to resolve spatial heterogeneity in TME modulation.

Q. What experimental strategies can address resistance to this compound in DLBCL models with MYC overexpression?

MYC-driven resistance in DLBCL cell lines is associated with PI3Kδ-independent survival pathways. Combinatorial therapy with BET inhibitors (e.g., JQ1) has shown synergistic effects in preclinical models by downregulating MYC transcription . To test this, researchers can:

Q. How should researchers reconcile contradictory data on this compound’s impact on T-cell differentiation across preclinical studies?

Discrepancies arise in this compound’s effects on memory T cells: while it reduces total CD44high T cells in spleens and tumors, its influence on central vs. effector memory subsets varies by tissue . To address this, researchers must standardize experimental conditions:

Q. Table 2: Methodological Recommendations for this compound Studies

Guidelines for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。